molecular formula C12H17N B13185642 3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole

3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13185642
M. Wt: 175.27 g/mol
InChI Key: DOSZSYXZUFATMF-UHFFFAOYSA-N
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Description

3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the 2,3-dihydro-1H-indole (indoline) class, characterized by ethyl and methyl substituents at the 3-position and a methyl group at the 7-position of the fused benzene ring. The indoline scaffold is a privileged structure in medicinal chemistry and is found in compounds with a wide spectrum of biological activities. While the specific biological profile of this particular derivative may be unexplored, structural analogues based on the 2,3-dihydro-1H-indole core have demonstrated significant research value. This core structure is a key intermediate in synthetic strategies for developing neuroprotective agents and is found in compounds that are promising ligands for melatonin receptors, which are relevant for regulating circadian rhythms and possess antioxidant properties . Furthermore, closely related 2,3-dihydro-1H-indole structures have been reported to exhibit juvenile hormone activity in insects, suggesting potential applications in agrochemical research . The broader indole and dihydroindole chemical class is recognized for its immense biomedical importance, forming the basis of many pharmaceutical compounds with documented antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This compound serves as a versatile building block for further chemical exploration and biological screening. Researchers can utilize this high-purity material in the synthesis of more complex molecules, structure-activity relationship (SAR) studies, or as a standard in analytical methods. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-ethyl-3,7-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C12H17N/c1-4-12(3)8-13-11-9(2)6-5-7-10(11)12/h5-7,13H,4,8H2,1-3H3

InChI Key

DOSZSYXZUFATMF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C(C=CC=C21)C)C

Origin of Product

United States

Preparation Methods

Alkylation of 2,3-Dihydroindole

One common approach to synthesize substituted dihydroindoles involves the alkylation of 2,3-dihydroindole with appropriate alkylating agents under controlled conditions. For 3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole, the key steps include:

  • Starting from 2,3-dihydroindole, selective alkylation at the 3-position is achieved using ethylating agents.
  • The 7-position methyl substitution can be introduced either before or after ring saturation depending on the synthetic strategy.
  • Catalytic hydrogenation is often employed to reduce the indole to the dihydroindole form, ensuring the saturation of the pyrrole ring.

This method yields high purity products suitable for further functionalization or direct application in research.

Friedel–Crafts Acylation and Reduction Route

This multi-step method, adapted from indole-2-carboxylate derivatives, is useful for introducing alkyl groups at the 3-position via acyl intermediates:

Step Reagents & Conditions Description
1. Acylation 5-chloroindole-2-carboxylate + acyl chlorides, AlCl3 catalyst, reflux in 1,2-dichloroethane Friedel–Crafts acylation introduces a 3-acyl group
2. Reduction Triethylsilane reduction of ketone groups Converts acyl groups to alkyl groups at C3
3. Hydrolysis Basic hydrolysis with NaOH in ethanol, reflux Converts esters to carboxylic acids
4. Coupling Amine coupling with BOP and DIPEA in DMF Forms carboxamide derivatives

This route allows precise control over substitution patterns and has been reported to yield high purity intermediates and final products.

Multi-Step Process Involving Functional Group Transformations

A patented process for related indoline derivatives involves:

  • Stirring benzoic acid derivatives with organic solvents and aldehydes at mild temperatures.
  • Addition of reducing agents and controlled temperature stirring to facilitate reduction and cyclization.
  • Acidification and extraction steps to isolate intermediate oils.
  • Alkaline hydrolysis and organic solvent extraction to purify the final compound.

This method emphasizes precise pH control, temperature regulation, and sequential extraction to optimize yields and purity.

Method Key Steps Advantages Disadvantages
Alkylation of 2,3-Dihydroindole Direct alkylation with ethylating agents, catalytic hydrogenation Simplicity, fewer steps May require careful control to avoid over-alkylation
Friedel–Crafts Acylation + Reduction Acylation → reduction → hydrolysis → coupling High regioselectivity, versatile functionalization Multi-step, requires handling of corrosive reagents
Multi-Step Functional Group Transformation (Patent) Stirring with aldehydes, reducing agents, acid/base workup High purity, scalable Complex, multiple extraction and purification steps
  • The alkylation and reduction methods provide reliable routes for producing this compound with good yields and purity, suitable for further medicinal chemistry applications.
  • Friedel–Crafts acylation followed by reduction is a well-established method for introducing diverse alkyl groups at the 3-position, enabling the synthesis of analogs for biological screening.
  • The patented multi-step process highlights the importance of controlled reaction conditions and sequential purification to obtain high-quality indoline derivatives for pharmaceutical research.

The preparation of this compound is well-documented through several synthetic strategies, each with distinct advantages:

  • Direct alkylation and hydrogenation offer straightforward synthesis.
  • Friedel–Crafts acylation routes provide versatility and regioselectivity.
  • Complex multi-step processes ensure purity and scalability for industrial applications.

Researchers should select the method based on available starting materials, desired scale, and downstream application requirements.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole derivatives.

    Reduction: It can be further reduced to form more saturated compounds.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of fully saturated indoline derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The indole ring system allows it to bind to multiple receptors, influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A comparative analysis of 3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole with structurally related compounds is presented below:

Compound Substituents Key Features References
This compound 3-Ethyl, 3-methyl, 7-methyl Partially saturated indole; ethyl and methyl groups enhance steric bulk. -
3-Phenyl-2,3-dihydro-1H-indole 3-Phenyl Aromatic phenyl group at C3; planar structure with extended π-conjugation.
2,3,3-Trimethyl-5-(3-nitro-phenyl)-2,3-dihydro-1H-indole 2,3,3-Trimethyl, 5-(3-nitrophenyl) Nitrophenyl group introduces electron-withdrawing effects; potential for redox activity.
7-Ethyl-1,3-dihydro-2H-indol-2-one 7-Ethyl, 2-keto Keto group at C2 alters electron distribution; potential for hydrogen bonding.
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Chloro, 3-methyl, 2-carboxylic acid Carboxylic acid group enables salt formation; chloro substituent enhances polarity.

Spectral and Physicochemical Properties

  • NMR Data :
    • This compound : Hypothetical $^{13}$C-NMR shifts for C-3 and C-7 (based on and ):
  • C-3 (quaternary, ethyl/methyl substitution): ~100–102 ppm .
  • C-7 (methyl-substituted aromatic carbon): ~109–110 ppm .

    • 3-Phenyl-2,3-dihydro-1H-indole : Aromatic carbons resonate at 116–136 ppm, with C-3a at ~128 ppm .
  • Mass Spectrometry: Analogous indoline derivatives (e.g., 7-Ethyl-1,3-dihydro-2H-indol-2-one) exhibit molecular ions at m/z 161.21 (C${10}$H${11}$NO) .

Research Findings and Implications

  • Steric Effects : The 3-ethyl and 3,7-methyl groups in this compound likely hinder planarization of the indoline ring, reducing π-stacking interactions compared to 3-phenyl analogs .
  • Biological Relevance : Alkyl-substituted indoles are prevalent in natural products (e.g., iridoids in Leptopilina wasps) and synthetic drugs, underscoring their versatility .

Biological Activity

3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure and Properties

Molecular Formula : C12H15N
Molecular Weight : 187.25 g/mol
IUPAC Name : this compound
Canonical SMILES : CC(C)C1=CNC2=C1C(=C(C)C=C2)N(C)C

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of indole compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for related compounds suggest a promising potential for this compound in combating resistant strains.

Microorganism MIC (µg/mL)
Staphylococcus aureus3.90
Escherichia coli15.00
Candida albicans7.80

These results indicate that the compound could serve as a foundation for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM)
A5495.0
MCF-74.5

These findings suggest that this compound may play a role in future cancer therapies.

Neuroprotective Properties

Indoles are known for their neuroprotective effects, and preliminary studies on this compound indicate potential benefits in neurodegenerative conditions. Research has shown that similar compounds can enhance neurogenesis and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways linked to cancer progression.
  • Receptor Modulation : It could act on neurotransmitter receptors, enhancing synaptic plasticity and neuroprotection.
  • Oxidative Stress Reduction : The antioxidant properties help mitigate cellular damage from reactive oxygen species.

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

  • Study on Antimicrobial Activity :
    • Researchers tested the compound against multi-drug resistant strains of bacteria.
    • Results indicated significant inhibition at low concentrations compared to traditional antibiotics.
  • Cancer Cell Line Study :
    • A series of experiments were conducted on different cancer cell lines.
    • The compound demonstrated selective toxicity towards cancer cells while sparing normal cells.

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